molecular formula C18H15NO4S B2643081 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid CAS No. 308293-16-5

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid

Cat. No.: B2643081
CAS No.: 308293-16-5
M. Wt: 341.38
InChI Key: FPQBGNKSJQDCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid is a chemical hybrid compound of significant interest in early-stage pharmacological research, particularly in the field of central nervous system (CNS) disorders. This compound is designed by integrating key structural motifs, notably the pyrrolidine-2,5-dione (succinimide) core, which is a hallmark of several established and investigational anticonvulsant agents . As part of a class of compounds explored for their multi-target activity, it serves as a valuable chemical tool for neuroscientists aiming to investigate novel therapeutic pathways for seizure disorders . Research on structurally related analogs has demonstrated potent broad-spectrum anticonvulsant efficacy across key preclinical models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test, which is a model of treatment-resistant epilepsy . The hybrid nature of its design aims to combine mechanisms of action into a single molecule, potentially leading to a wider spectrum of activity and a more favorable safety profile compared to single-target drugs . Furthermore, compounds within this structural class have shown promise in delaying the progression of kindling in chronic models of epilepsy and have exhibited synergistic effects when used in combination with standard therapies like valproic acid, suggesting potential application in add-on therapy regimens . In vitro ADME-Tox profiling of related lead compounds indicates characteristics supportive of further drug development, such as good metabolic stability on human liver microsomes and a lack of significant hepatotoxicity at therapeutic concentrations . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and/or purity and for compliance with all applicable local, state, federal, and international laws and regulations.

Properties

IUPAC Name

2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-16-10-15(24-14-9-5-4-8-13(14)18(22)23)17(21)19(16)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQBGNKSJQDCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzyl-2,5-dioxo-pyrrolidin-3-yl acetate, which is then subjected to a series of reactions to introduce the benzoic acid moiety and the sulfur linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and metabolic pathways.

    Industry: It can be used in the development of new materials, catalysts, and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

Parameter Target Compound Analog 1 (Meta-CF₃) Analog 2 (Ortho-CF₃) Analog 3 (Para-CF₃)
Substituent on Pyrrolidinone 1-Benzyl (C₆H₅CH₂) 1-(3-Trifluoromethylphenyl) 1-(2-Trifluoromethylphenyl) 1-(4-Trifluoromethylphenyl)
Molecular Formula C₁₈H₁₅NO₄S C₁₈H₁₂F₃NO₄S C₁₈H₁₂F₃NO₄S C₁₈H₁₂F₃NO₄S
Molecular Weight (g/mol) ~349.38 (calculated) 395.35 395.35 395.35
Key Functional Groups Benzyl (electron-donating), benzoic acid (carboxylic acid) Trifluoromethyl (electron-withdrawing), benzoic acid Trifluoromethyl (electron-withdrawing), benzoic acid Trifluoromethyl (electron-withdrawing), benzoic acid

Physicochemical and Pharmacological Implications

In contrast, trifluoromethyl (CF₃) substituents in analogs are strongly electron-withdrawing, which may alter reactivity or binding interactions .

Steric Effects: The ortho-CF₃ substituent in Analog 2 introduces steric hindrance near the pyrrolidinone core, possibly affecting conformational flexibility or target binding . The benzyl group in the target compound provides moderate steric bulk but lacks the polarizability of CF₃.

Metabolic Stability :

  • The benzoic acid moiety in all compounds may undergo glucuronidation, a common metabolic pathway. However, the CF₃ group in analogs could slow oxidative metabolism due to its electronegativity and stability .

Biological Activity

The compound 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid is a hybrid molecule that integrates the structural features of pyrrolidine derivatives and benzoic acid. This compound has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and other therapeutic applications. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in preclinical models, and potential therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N2O5S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes a benzyl group attached to a pyrrolidine ring containing two carbonyl groups and a sulfanyl group connected to a benzoic acid moiety.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, research on related compounds has shown their effectiveness in various seizure models:

  • Maximal Electroshock (MES) Test : This test evaluates the efficacy of anticonvulsants against tonic-clonic seizures induced by electrical stimulation.
  • Pentylenetetrazole (PTZ) Test : This model assesses the ability of compounds to prevent seizures induced by chemical means.

In these studies, compounds with similar structures demonstrated protective effects across multiple animal seizure models, suggesting a promising profile for treating epilepsy .

The mechanisms through which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways. The ability to enhance GABAergic transmission or inhibit glutamate release could contribute to their protective effects against seizures. Additionally, the presence of the pyrrolidine ring may facilitate interactions with specific receptors or ion channels involved in neuronal excitability .

Research Findings and Case Studies

StudyCompound TestedModel UsedEfficacyNotes
AS-1MESHighSynergistic effect with valproic acid.
Various hybridsPTZModerateBroad spectrum activity noted.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of similar compounds have been evaluated using ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies indicate that such compounds often exhibit:

  • Good permeability in artificial membrane assays.
  • Metabolic stability with minimal impact on cytochrome P450 isoforms.
  • Low hepatotoxicity at therapeutic concentrations .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., succinimide derivatives) under acidic or basic conditions to form the 2,5-dioxopyrrolidine core. Benzyl protection can be introduced via nucleophilic substitution .
  • Thioether Linkage : Coupling the pyrrolidinone intermediate with a thiol-containing benzoic acid derivative using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or base-mediated nucleophilic substitution (e.g., NaH in THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Validate purity via HPLC or NMR .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Based on structurally related pyrrolidinone derivatives:

  • Engineering Controls : Use fume hoods to avoid inhalation of dust/particulates .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent solubilization and contamination .

Advanced: How does stereochemistry at the pyrrolidinone ring impact biological activity?

Methodological Answer:
The stereochemistry of the pyrrolidinone ring (e.g., 3-position sulfur substituent) can influence binding affinity to biological targets. For example:

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to determine enantiomeric excess during synthesis .
  • Structure-Activity Relationship (SAR) : Compare enantiomers in in vitro assays (e.g., enzyme inhibition). For instance, (S)-isomers may exhibit higher potency due to optimized hydrogen bonding with active sites .

Advanced: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify benzyl, sulfanyl, and carboxylic acid moieties (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl signals at δ 170–175 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₈H₁₅NO₄S⁺ requires m/z 342.0748) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can metabolic pathways of analogous benzoic acid derivatives inform toxicity studies?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may hydroxylate the benzyl group or oxidize the sulfur atom. Use liver microsomal assays to identify metabolites .
  • Phase II Conjugation : Glucuronidation or sulfation of the carboxylic acid group, detectable via LC-MS/MS. Compare with reference compounds like DX-CA-[S2200] to predict detoxification pathways .
  • Toxicity Screening : Assess hepatotoxicity in HepG2 cells or in vivo models (e.g., zebrafish), monitoring for ROS generation or mitochondrial dysfunction .

Basic: Which structural features dictate reactivity in this compound?

Methodological Answer:

  • Electrophilic Sites : The 2,5-dioxopyrrolidine ring’s carbonyl groups are susceptible to nucleophilic attack (e.g., by amines or hydrazines) .
  • Acidic Protons : The benzoic acid moiety (pKa ~4.2) can participate in salt formation or hydrogen bonding with biological targets .
  • Thioether Linkage : The sulfur atom may undergo oxidation to sulfoxide/sulfone derivatives under oxidative conditions (e.g., H₂O₂) .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Prioritize poses with favorable ΔG values and hydrogen-bonding interactions with the pyrrolidinone carbonyl .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM/PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.